Azide MegaStokes dye 735
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Overview
Description
Azide MegaStokes dye 735 is a multifunctional dye widely used in biological experiments. It is particularly valued for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . This dye is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Preparation Methods
The synthesis of Azide MegaStokes dye 735 involves a series of chemical reactions. One of the primary synthetic routes includes the copper-catalyzed click labeling reaction . The compound is synthesized by reacting 1-(3-azidopropyl)-4-{2-[6-(diethylamino)-2-benzofuranyl]ethenyl}-3-sulfo-pyridinium inner salt with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Azide MegaStokes dye 735 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can modify the dye’s structure, leading to different reduced forms.
Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.
Click Chemistry: The dye is particularly known for its role in copper-catalyzed click chemistry, where it reacts with azides to form stable triazole linkages.
Common reagents used in these reactions include copper catalysts, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Azide MegaStokes dye 735 has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Medicine: Utilized in clinical diagnostics to detect biomolecules and study tissue pathology.
Mechanism of Action
The mechanism of action of Azide MegaStokes dye 735 involves its ability to participate in click chemistry reactions. The dye contains an azide group that reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making the dye an excellent tool for labeling and tracking molecules in various biological and chemical systems .
Comparison with Similar Compounds
Azide MegaStokes dye 735 is unique due to its large Stokes shift (120 or 125 nm), which makes it exceptionally useful in fluorescence resonance electron transfer (FRET) applications . Similar compounds include:
Fluorescein Azide: Another dye used in click chemistry but with different spectral properties.
Cy5-azide: A dye with similar applications but different fluorescence characteristics.
Azide-fluor 488: Used for similar purposes but with different excitation and emission wavelengths.
This compound stands out due to its versatility and wide range of applications in both traditional and emerging fields .
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C22H25N5O4S/c1-3-27(4-2)19-8-6-18-14-20(31-21(18)15-19)9-7-17-10-13-26(12-5-11-24-25-23)16-22(17)32(28,29)30/h6-10,13-16H,3-5,11-12H2,1-2H3 |
InChI Key |
CGMCCNZFQJOMRA-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |
Origin of Product |
United States |
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